Cas no 91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene)

1-bromo-2-(2-methylprop-1-en-1-yl)benzene structure
91388-25-9 structure
Product name:1-bromo-2-(2-methylprop-1-en-1-yl)benzene
CAS No:91388-25-9
MF:C10H11Br
Molecular Weight:211.098342180252
MDL:MFCD29034263
CID:3373062
PubChem ID:13270569

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 化学的及び物理的性質

名前と識別子

    • BENZENE, 1-BROMO-2-(2-METHYL-1-PROPENYL)-
    • 1-Bromo-2-(2-methyl-1-propen-1-yl)benzene (ACI)
    • Benzene, 1-bromo-2-(2-methyl-1-propenyl)- (9CI)
    • 1-Bromo-2-(2-methylprop-1-enyl)-benzene
    • 2-Bromo-β,β-dimethylstyrene
    • 1-Bromo-2-(2-methyl-propenyl)-benzene
    • 1-bromo-2-(2-methylprop-1-en-1-yl)benzene
    • MDL: MFCD29034263
    • インチ: 1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3
    • InChIKey: ZJWPKCADKDSSMP-UHFFFAOYSA-N
    • SMILES: BrC1C(/C=C(\C)/C)=CC=CC=1

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-227503-5.0g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
5.0g
$2650.0 2024-06-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0388-100mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 97%
100mg
1382.31CNY 2021-05-08
eNovation Chemicals LLC
Y1127012-100mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95%
100mg
$200 2024-07-28
Enamine
EN300-227503-1.0g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
1.0g
$914.0 2024-06-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0388-250mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 97%
250mg
1908.1CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413497-50mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95% mix TBC as stabilizer
50mg
¥1137.00 2024-04-25
eNovation Chemicals LLC
Y1127012-5g
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95%
5g
$2675 2025-02-20
eNovation Chemicals LLC
Y1127012-1g
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95%
1g
$665 2025-02-20
Enamine
EN300-227503-2.5g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
2.5g
$1791.0 2024-06-20
Enamine
EN300-227503-0.25g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
0.25g
$452.0 2024-06-20

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
1.2 0 °C; 2 h, 0 °C → rt
Reference
Exploiting the Biginelli reaction: nitrogen-rich pyrimidine-based tercyclic α-helix mimetics
Lim, Zelong; Duggan, Peter J.; Wan, Soo San; Lessene, Guillaume; Meyer, Adam G.; et al, Tetrahedron, 2016, 72(9), 1151-1160

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 0 °C; 0 °C → rt; 15 h, rt
1.3 Solvents: Water ;  rt
Reference
Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Cho, Eun Kee; Quach, Phong K.; Zhang, Yunfei; Sim, Jae Hun; Lambert, Tristan H., Chemical Science, 2022, 13(8), 2418-2422

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Polycyclic Aromatic Hydrocarbons via Iron(III)-Catalyzed Carbonyl-Olefin Metathesis
McAtee, Christopher C.; Riehl, Paul S.; Schindler, Corinna S., Journal of the American Chemical Society, 2017, 139(8), 2960-2963

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 4 - 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and Olefins
Becker, Marc R. ; Reid, Jolene P.; Rykaczewski, Katie A.; Schindler, Corinna S., ACS Catalysis, 2020, 10(7), 4387-4397

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, rt
Reference
Catalytic Systems for Production of 1-Hexene by Selective Ethylene Trimerization
Cheredilin, D. N.; Sheloumov, A. M.; Senin, A. A.; Kozlova, G. A.; Afanas'ev, V. V.; et al, Petroleum Chemistry, 2020, 60(1), 55-68

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C
Reference
Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration
Lin, Ming-Yuan; Das, Arindam; Liu, Rai-Shung, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 h, 0 °C; 1.5 h, rt
Reference
Host-Catalyzed Cyclodehydration-Rearrangement Cascade Reaction of Unsaturated Tertiary Alcohols
Catti, Lorenzo; Poethig, Alexander; Tiefenbacher, Konrad, Advanced Synthesis & Catalysis, 2017, 359(8), 1331-1338

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Raw materials

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preparation Products

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 関連文献

1-bromo-2-(2-methylprop-1-en-1-yl)benzeneに関する追加情報

Compound CAS No. 91388-25-9: Benzene, 1-Bromo-2-(2-Methyl-1-propenyl)

Benzene, 1-bromo-2-(2-methyl-1-propenyl), also known by its CAS number 91388-25-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 1-position of a benzene ring and a substituted propenyl group at the 2-position. The presence of the propenyl group introduces interesting electronic and steric effects, making this compound a valuable building block in organic synthesis.

The synthesis of Benzene, 1-bromo-2-(2-methyl-1-propenyl) typically involves electrophilic aromatic substitution reactions. The bromine atom serves as an excellent leaving group, enabling further functionalization of the molecule. Recent studies have highlighted its utility in the preparation of advanced materials, such as conjugated polymers and low-dimensional nanomaterials. For instance, researchers have employed this compound as a precursor for synthesizing graphene-like structures with tailored electronic properties.

In terms of chemical properties, Benzene, 1-bromo-2-(2-methyl-1-propenyl) exhibits moderate stability under ambient conditions. However, it is prone to undergo elimination reactions under certain conditions, leading to the formation of unsaturated derivatives. This behavior has been exploited in the development of novel catalytic processes for the production of fine chemicals.

From an environmental perspective, understanding the fate and transport of Benzene, 1-bromo-2-(2-methyl-1-propenyl) in natural systems is crucial. Recent environmental studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These investigations are essential for ensuring safe handling and disposal practices in industrial settings.

Looking ahead, the demand for Benzene, 1-bromo-2-(2-methyl-1-propenyl) is expected to grow due to its role in emerging technologies such as organic electronics and sustainable chemistry. Its ability to participate in cross-coupling reactions makes it an invaluable reagent in the synthesis of complex molecules with applications in pharmaceuticals and agrochemicals.

In conclusion, Benzene, 1-bromo-2-(2-methyl-1-propenyl) (CAS No. 91388-25-9) stands out as a key intermediate in modern organic chemistry. Its unique structure and reactivity continue to drive innovation across diverse scientific disciplines.

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Amadis Chemical Company Limited
(CAS:91388-25-9)1-bromo-2-(2-methylprop-1-en-1-yl)benzene
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